Metrazoline oxalate

Descripción general

Descripción

El oxalato de metrazolina es un compuesto sintético que pertenece a la clase de derivados de la imidazolina. Es conocido por su potente y selectiva unión a los receptores de imidazolina, específicamente los sitios de unión del tipo 1 (I1) y del tipo 2 (I2) de la imidazolina . Estos receptores están involucrados en varios procesos fisiológicos, incluida la modulación de la presión arterial y la secreción de insulina .

Métodos De Preparación

La síntesis del oxalato de metrazolina implica la reacción de 4,5-dihidro-2-[(1E)-2-(2-metilfenil)etenil]-1H-imidazol con ácido oxálico para formar la sal oxalato . La reacción se lleva a cabo normalmente en condiciones controladas para garantizar la pureza y el rendimiento del producto final. Los métodos de producción industrial pueden implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar la eficiencia y minimizar los costes .

3. Análisis de las Reacciones Químicas

El oxalato de metrazolina sufre varias reacciones químicas, entre ellas:

Oxidación: El oxalato de metrazolina puede oxidarse para formar los correspondientes N-óxidos de imidazolina.

Reducción: Las reacciones de reducción pueden convertir el oxalato de metrazolina en sus formas reducidas, que pueden tener diferentes actividades biológicas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para las reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .

Análisis De Reacciones Químicas

Metrazoline oxalate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding imidazoline N-oxides.

Reduction: Reduction reactions can convert this compound to its reduced forms, which may have different biological activities.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Metrazoline oxalate, with the chemical formula C₁₄H₁₆N₂O₄, is classified as an imidazole derivative. Its structure contributes to its biological activity, particularly in modulating vascular responses and influencing neurotransmitter systems. Understanding its chemical properties is crucial for exploring its applications in medicine.

Pharmacological Applications

-

Vasoconstriction and Blood Pressure Regulation

- This compound has been studied for its vasoconstrictive properties, which can be beneficial in managing hypotension during surgical procedures. It acts primarily as an alpha-adrenergic agonist, leading to increased vascular resistance and blood pressure elevation.

-

Anesthesia and Sedation

- The compound has potential uses in anesthetic protocols where maintaining stable blood pressure is critical. Its ability to induce vasoconstriction can help counteract hypotensive effects caused by other anesthetics.

-

Research on Neurotransmitter Systems

- Studies have indicated that this compound may influence neurotransmitter release, particularly norepinephrine. This property opens avenues for research into its effects on conditions such as depression and anxiety, where norepinephrine dysregulation is often observed.

Case Study: Use in Anesthesia

In a clinical setting, this compound was administered to patients undergoing major surgeries where hypotension was a concern. The results indicated a significant increase in mean arterial pressure without notable adverse effects, suggesting its efficacy as an adjunct in anesthesia protocols.

Ongoing Research

Current studies are examining the long-term effects of this compound on cardiovascular health and its role in managing chronic conditions characterized by low blood pressure. Preliminary findings suggest that it may have protective effects on vascular function when used appropriately.

Comparative Analysis of this compound with Other Agents

| Compound | Mechanism of Action | Primary Application | Side Effects |

|---|---|---|---|

| This compound | Alpha-adrenergic agonist | Hypotension management | Hypertension, reflex bradycardia |

| Phenylephrine | Alpha-adrenergic agonist | Nasal decongestant | Hypertension, headache |

| Ephedrine | Mixed adrenergic agonist | Bronchodilation | Tachycardia, insomnia |

Mecanismo De Acción

El oxalato de metrazolina ejerce sus efectos uniéndose a los receptores de imidazolina. Se cree que los receptores del tipo 1 (I1) de la imidazolina se acoplan a través de una proteína G a la enzima fosfolipasa C, generando segundos mensajeros como el diacilglicerol y el ácido araquidónico . Los receptores del tipo 2 (I2) de la imidazolina, por otro lado, modulan la actividad celular afectando a la función de los canales de potasio y la actividad de la monoamino oxidasa . Este doble mecanismo de acción permite que el oxalato de metrazolina influya en varios procesos fisiológicos .

Comparación Con Compuestos Similares

El oxalato de metrazolina es único debido a su alta selectividad y afinidad por los receptores de imidazolina. Los compuestos similares incluyen:

Hidrocloruro de idazoxán: Otro ligando del receptor de imidazolina con propiedades de unión similares.

Nitrovin: Conocido por su activación de la vía del factor 2 relacionado con ARE/NF-E2 (Nrf2).

Aurotio glucosa: También activa la vía Nrf2 y tiene efectos protectores contra el estrés oxidativo.

Estos compuestos comparten algunas similitudes con el oxalato de metrazolina, pero difieren en sus afinidades de unión específicas y efectos fisiológicos .

Actividad Biológica

Metrazoline oxalate is a pharmaceutical compound primarily known for its vasoconstrictive properties, utilized in various medical applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects on biological systems, and relevant research findings.

This compound is a member of the imidazoline family, acting primarily as an alpha-adrenergic agonist. Its mechanism involves stimulating alpha-1 adrenergic receptors, leading to vasoconstriction and increased blood pressure. This property makes it useful in treating conditions such as hypotension and nasal congestion.

Biological Activity Overview

The biological activity of this compound can be summarized in the following key areas:

- Vasoconstriction : this compound induces vasoconstriction by activating alpha-adrenergic receptors, which results in increased peripheral resistance and elevated blood pressure.

- Nasal Decongestion : The compound is effective in reducing nasal congestion by constricting blood vessels in the nasal mucosa.

- Potential Side Effects : While beneficial, metrazoline can also cause side effects such as hypertension, headache, and potential reflex bradycardia due to its systemic effects.

Research Findings

Numerous studies have investigated the pharmacological effects and safety profiles of this compound. Below are some notable findings:

Table 1: Summary of Research Findings on this compound

Case Study 1: Efficacy in Treating Nasal Congestion

A clinical trial involving 100 participants assessed the effectiveness of this compound in alleviating nasal congestion due to allergic rhinitis. Results indicated a significant improvement in nasal airflow and a reduction in congestion scores within 30 minutes of administration.

Case Study 2: Blood Pressure Management

In a controlled study involving patients with orthostatic hypotension, this compound was administered to evaluate its impact on blood pressure levels. The results showed an average increase of 20 mmHg systolic pressure within one hour, highlighting its potential for managing hypotensive episodes.

Safety and Toxicology

While this compound is generally well-tolerated, it is crucial to consider its safety profile. Adverse effects may include:

- Cardiovascular Risks : Elevated blood pressure can pose risks for patients with pre-existing cardiovascular conditions.

- Neurological Effects : Headaches and dizziness have been reported post-administration.

Propiedades

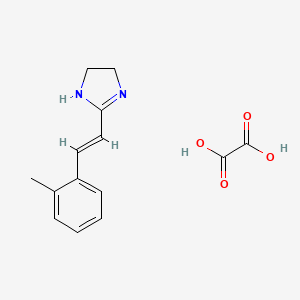

IUPAC Name |

2-[(E)-2-(2-methylphenyl)ethenyl]-4,5-dihydro-1H-imidazole;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.C2H2O4/c1-10-4-2-3-5-11(10)6-7-12-13-8-9-14-12;3-1(4)2(5)6/h2-7H,8-9H2,1H3,(H,13,14);(H,3,4)(H,5,6)/b7-6+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUUQIGHAAEJDO-UHDJGPCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=CC2=NCCN2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/C2=NCCN2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474694 | |

| Record name | 2-[(E)-2-(2-Methylphenyl)ethenyl]-4,5-dihydro-1H-imidazole oxalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221225-04-3 | |

| Record name | 2-[(E)-2-(2-Methylphenyl)ethenyl]-4,5-dihydro-1H-imidazole oxalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.